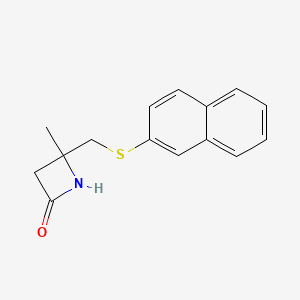
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is an azetidinone derivative featuring a naphthalene-sulfanyl methyl group attached to the 4-position of the azetidinone ring. This compound holds potential pharmaceutical applications due to its structural similarity to other bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with a naphthalen-2-ylsulfanyl methylating agent under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It holds potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The naphthalene-sulfanyl methyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one: Similar structure but with a phenyl group instead of a naphthalene group.
4-Methyl-4-(benzylsulfanylmethyl)azetidin-2-one: Similar structure but with a benzyl group instead of a naphthalene group.
Uniqueness
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is unique due to the presence of the naphthalene-sulfanyl methyl group, which may confer distinct pharmacological properties compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .
Eigenschaften
CAS-Nummer |
53598-94-0 |
|---|---|
Molekularformel |
C15H15NOS |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
4-methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one |
InChI |
InChI=1S/C15H15NOS/c1-15(9-14(17)16-15)10-18-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
YTRZAWLGOLYXTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N1)CSC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
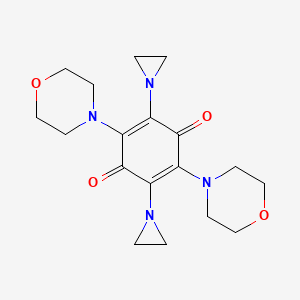
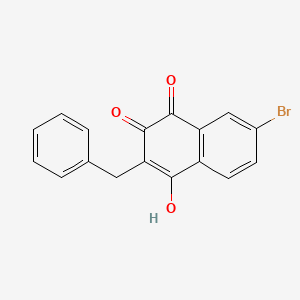
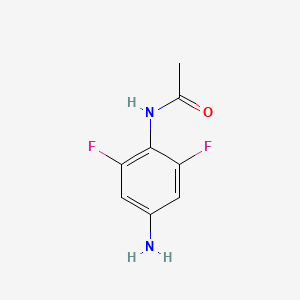
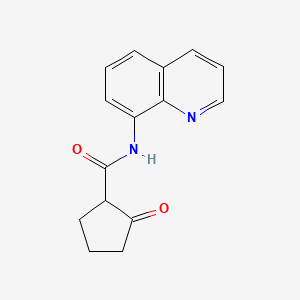
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
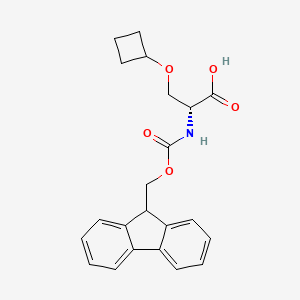
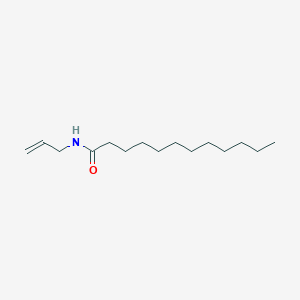
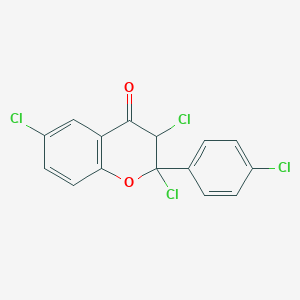
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
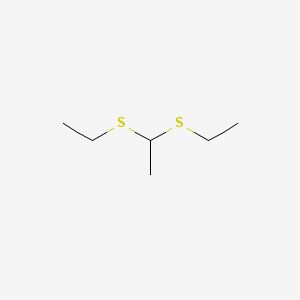
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
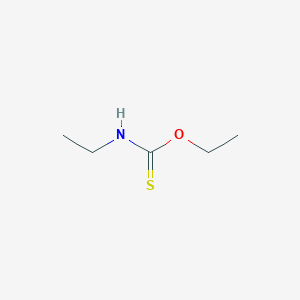
![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
